Bis(2-isopropylphenyl) Phenyl Phosphate
Overview
Description
Bis(2-isopropylphenyl) Phenyl Phosphate: It is primarily used as a flame retardant and plasticizer due to its excellent thermal stability and electrical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-isopropylphenyl) phenyl phosphate typically involves the esterification of phosphoric acid with 2-isopropylphenol and phenol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Bis(2-isopropylphenyl) phenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phenolic compounds.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Phenolic compounds.
Substitution: Halogenated phenyl phosphates.
Scientific Research Applications
Chemistry: Bis(2-isopropylphenyl) phenyl phosphate is used as a reference standard in environmental analysis and testing due to its stability and well-defined properties .
Biology: In biological research, it is used to study the effects of organophosphates on cellular processes and enzyme activities .
Medicine: The compound is investigated for its potential use in developing flame-retardant materials for medical devices and protective clothing .
Industry: It is widely used as a flame retardant and plasticizer in the production of plastics, rubber, and synthetic fibers .
Mechanism of Action
Mechanism: Bis(2-isopropylphenyl) phenyl phosphate exerts its flame-retardant effects by promoting the formation of a char layer on the surface of the material, which acts as a barrier to heat and oxygen .
Molecular Targets and Pathways: The compound interacts with the polymer matrix, enhancing its thermal stability and reducing flammability. It also inhibits the human androgen receptor, affecting hormonal pathways .
Comparison with Similar Compounds
Triphenyl Phosphate: Another widely used flame retardant with similar properties but higher toxicity.
Tris(2-chloroethyl) Phosphate: A flame retardant with better water solubility but lower thermal stability.
Tris(2-butoxyethyl) Phosphate: Used as a plasticizer with lower flame-retardant efficiency.
Uniqueness: Bis(2-isopropylphenyl) phenyl phosphate stands out due to its balanced properties of thermal stability, low toxicity, and effective flame retardancy, making it a preferred choice in various applications .
Properties
IUPAC Name |
phenyl bis(2-propan-2-ylphenyl) phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27O4P/c1-18(2)21-14-8-10-16-23(21)27-29(25,26-20-12-6-5-7-13-20)28-24-17-11-9-15-22(24)19(3)4/h5-19H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNODSGCFHVNDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073616 | |
Record name | Bis(o-isopropylphenyl) phenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69500-29-4, 28109-00-4 | |
Record name | Bis[2-(1-methylethyl)phenyl] phenyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69500-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(isopropylphenyl) phenyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028109004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(2-isopropylphenyl) phenyl phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069500294 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, bis[(1-methylethyl)phenyl] phenyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bis(o-isopropylphenyl) phenyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5073616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(isopropylphenyl) phenyl phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.394 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BIS(2-ISOPROPYLPHENYL) PHENYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5821A722ST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | BIS(ISOPROPYLPHENYL) PHENYL PHOSPHATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6796 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: Why is there growing concern about the presence of B2IPPPP in house dust?
A1: B2IPPPP is an isomer of isopropylated triarylphosphate esters (ITPs). Research has shown that ITPs exhibit neuro- and developmental toxicity comparable to or even exceeding that of BDE 47, a previously widely used flame retardant phased out due to health concerns []. The study demonstrated that B2IPPPP is a significant component of Firemaster 550 (FM 550), a flame retardant mixture commonly used in polyurethane foam found in furniture. The detection of B2IPPPP in house dust Standard Reference Material SRM 2585 confirms its presence in indoor environments, raising concerns about potential human exposure and associated health risks [].
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